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Core Science & Biosynthesis

Foundational

Elucidating the 1H and 13C NMR Chemical Shifts of 6-Fluoro-5-nitropyridin-3-amine: A Comprehensive Guide for Structural Characterization

Introduction and Nomenclature Equivalence In the realm of drug discovery and agrochemical development, highly substituted pyridines serve as critical pharmacophores. The compound 6-fluoro-5-nitropyridin-3-amine (CAS: 456...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Nomenclature Equivalence

In the realm of drug discovery and agrochemical development, highly substituted pyridines serve as critical pharmacophores. The compound 6-fluoro-5-nitropyridin-3-amine (CAS: 456-24-6 related derivatives) is a prime example of a multi-substituted heterocyclic building block[1].

From a structural and IUPAC nomenclature standpoint, numbering the pyridine ring to assign the lowest possible locants to substituents reclassifies this molecule as 5-amino-2-fluoro-3-nitropyridine . The pyridine nitrogen is designated as position 1. Numbering towards the fluorine atom yields the 2-fluoro, 3-nitro, and 5-amino functional groups. Understanding this structural topology is paramount, as the push-pull electronic dynamics between the electron-withdrawing fluoro/nitro groups and the electron-donating amino group dictate the nuclear magnetic resonance (NMR) chemical shifts.

Theoretical Framework & Causality of Chemical Shifts

The accurate interpretation of 1H and 13C NMR spectra for 5-amino-2-fluoro-3-nitropyridine requires an understanding of the competing inductive (-I) and resonance (+R/-R) effects:

  • Fluorine at C2: Exerts a powerful inductive electron-withdrawing effect (-I) that highly deshields the adjacent C2 carbon. However, its +R effect slightly shields para positions. Furthermore, 19F (spin 1/2) couples extensively with both 13C and 1H nuclei, creating diagnostic splitting patterns (e.g., 1JCF​≈238 Hz)[2].

  • Nitro at C3: A strong -I and -R group that withdraws electron density from the ring, significantly deshielding the ortho proton (H4) and ortho/para carbons.

  • Amino at C5: A strong +R group that donates electron density into the ring, shielding the ortho protons (H4 and H6) and their corresponding carbons.

The final chemical shifts of H4 and H6 are the net result of these competing vectors. H4 sits in the crossfire between the deshielding NO2 and the shielding NH2, while H6 is shielded by the NH2 but deshielded by its alpha proximity to the pyridine nitrogen.

G Substituents Substituent Effects on Pyridine Ring F_group 2-Fluoro (-I, +R) Strong C2 Deshielding 1JCF ~240 Hz Substituents->F_group NO2_group 3-Nitro (-I, -R) Strong ortho/para Deshielding Substituents->NO2_group NH2_group 5-Amino (-I, +R) Strong ortho/para Shielding Substituents->NH2_group H6_effect H6 Shift (~7.95 ppm) Alpha to N, Shielded by NH2 F_group->H6_effect 4JHF H4_effect H4 Shift (~8.05 ppm) Net Balance of NO2 & NH2 NO2_group->H4_effect NH2_group->H4_effect NH2_group->H6_effect

Electronic substituent effects governing NMR chemical shifts in the pyridine ring.

Predictive & Empirical NMR Data Analysis

Based on empirical pyridine base values and established substituent effect increments derived from related fluoronitropyridine scaffolds[2], the following quantitative data tables provide the expected chemical shifts, multiplicities, and coupling constants.

Table 1: 1H NMR Quantitative Assignments (400 MHz, DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Note
1H ~ 8.05dd 4JHH​=2.8 , 4JHF​=2.5 1HH4 Deshielded by ortho-NO2; shielded by ortho-NH2.
1H ~ 7.95dd 4JHH​=2.8 , 4JHF​=1.8 1HH6 Alpha to N1; shielded by ortho-NH2; couples across N to F.
1H ~ 6.80br s-2HNH2 Broadened due to quadrupolar relaxation of N and exchange.
Table 2: 13C{1H} NMR Quantitative Assignments (100 MHz, DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)AssignmentCausality / Note
13C ~ 152.0d 1JCF​≈238 C2 Direct C-F attachment; massive -I deshielding.
13C ~ 141.0d 4JCF​≈3 C5 Strongly shielded by +R of attached NH2 group.
13C ~ 134.5d 3JCF​≈16 C6 3-bond coupling to F across the pyridine nitrogen.
13C ~ 132.5d 2JCF​≈28 C3 Deshielded by NO2; 2-bond coupling to adjacent F.
13C ~ 122.0d 3JCF​≈9 C4 Ortho to NH2 (+R shielding); 3-bond coupling to F.

Note: The 1JCF​ coupling of >230 Hz is a definitive, self-validating marker for the C2 carbon in fluorinated pyridines, unambiguously differentiating it from other aromatic signals[2].

Experimental Protocol for High-Resolution NMR Acquisition

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating protocol for acquiring the NMR spectra of 6-fluoro-5-nitropyridin-3-amine[3].

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is specifically chosen because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between the amine (NH2) groups. This prevents chemical exchange broadening, yielding a sharp, quantifiable NH2 signal.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Probe Tuning: Tune and match the probe for both 1H and 13C frequencies.

    • Self-Validation: Monitor the reflected power curve (wobble curve). Ensuring the dip is exactly centered at the Larmor frequency guarantees maximum signal-to-noise ratio (SNR) and precise 90° pulse calibrations.

Step 3: Locking and Shimming
  • Locking: Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

  • Shimming: Perform automated gradient shimming (Z0-Z5 coils).

    • Self-Validation: Check the shape of the residual DMSO- d6​ solvent peak. A perfectly symmetrical pentet at 2.50 ppm indicates optimal field homogeneity, which is critical for resolving the fine 1.8–2.8 Hz 4JHF​ couplings.

Step 4: Acquisition Parameters
  • 1H NMR: Execute a standard 1D sequence (zg30). Set the relaxation delay (d1) to 1.5 seconds and acquire 16 scans.

  • 13C{1H} NMR: Execute a proton-decoupled sequence (zgpg30 using WALTZ-16 decoupling). Set the relaxation delay (d1) to 3.0 seconds.

    • Causality: The extended d1 of 3.0 seconds is mandatory to allow for the complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C2, C3, C5), which lack attached protons to facilitate dipole-dipole relaxation. Acquiring ~512 to 1024 scans is recommended due to the splitting of the carbon signals by fluorine, which dilutes the signal intensity across the multiplets.

Step 5: Processing
  • Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C).

  • Fourier transform, phase correct, and apply a polynomial baseline correction. Reference the spectra to the residual DMSO signals (1H: 2.50 ppm; 13C: 39.52 ppm).

G Prep Sample Preparation (15-20 mg in DMSO-d6) LockShim Lock & Shim (Z0-Z5 Gradient Optimization) Prep->LockShim Acq1H 1H Acquisition (ns=16, d1=1.5s, 30° pulse) LockShim->Acq1H Acq13C 13C{1H} Acquisition (ns=512+, d1=3.0s, WALTZ-16) Acq1H->Acq13C Process Processing & FT (Zero-filling, Apodization) Acq13C->Process

Step-by-step self-validating workflow for high-resolution NMR acquisition.

References

  • "Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "2-Fluoro-5-nitropyridine | CID 95264", PubChem, National Institutes of Health (NIH). URL:[Link]

  • "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor", Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

A Guide to Determining the Solubility Profile of 6-Fluoro-5-nitropyridin-3-amine in Polar Aprotic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Discovery The journey of a new chemical entity (NCE) from a promising hit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1][2] Poor solubility can lead to a cascade of issues, including low bioavailability, unreliable in vitro assay results, and significant hurdles in formulation development.[1][3] This guide focuses on 6-Fluoro-5-nitropyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry, as a case study to explore its solubility profile in polar aprotic solvents—a class of solvents frequently employed in early drug discovery for compound storage and initial screening.

Understanding how a compound like 6-Fluoro-5-nitropyridin-3-amine behaves in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, acetone, and tetrahydrofuran (THF) is paramount for generating reliable biological data and making informed decisions in the lead optimization process. This document provides a comprehensive framework for both the theoretical evaluation and experimental determination of its solubility, empowering researchers to build a robust data package for this and similar NCEs.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4][5] For 6-Fluoro-5-nitropyridin-3-amine, its molecular structure offers several clues to its potential solubility in polar aprotic solvents.

Molecular Structure Analysis of 6-Fluoro-5-nitropyridin-3-amine:

  • Pyridine Ring: The core pyridine structure is a polar aromatic heterocycle. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor.

  • Amino Group (-NH2): This group is a strong hydrogen bond donor and can also act as a acceptor, significantly contributing to the molecule's polarity.[4]

  • Nitro Group (-NO2): The nitro group is a very strong electron-withdrawing group and is highly polar. It primarily acts as a hydrogen bond acceptor.

  • Fluoro Group (-F): As the most electronegative element, fluorine is a strong electron-withdrawing group, contributing to the molecule's overall polarity.

The combination of these functional groups results in a molecule with significant polarity and the capacity for various intermolecular interactions, including dipole-dipole forces and hydrogen bonding.

Properties of Polar Aprotic Solvents:

Polar aprotic solvents are characterized by having a large dipole moment but lacking acidic protons, meaning they can act as hydrogen bond acceptors but not donors.[6] This property makes them excellent solvents for a wide range of polar organic molecules.[6][7]

SolventMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Dielectric ConstantDipole Moment (D)
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO78.131891.10047.23.96
N,N-Dimethylformamide (DMF) HCON(CH₃)₂73.091530.94936.73.82
Acetonitrile (ACN) CH₃CN41.0581.60.78637.53.92
Acetone CH₃COCH₃58.08560.78520.72.88
Tetrahydrofuran (THF) C₄H₈O72.11660.8887.61.75

Data compiled from various sources.[6][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Expected Solubility Trends:

Based on the properties of the solute and solvents, we can hypothesize the following:

  • High Solubility in DMSO and DMF: These are highly polar solvents with strong hydrogen bond accepting capabilities, which should interact favorably with the amino and nitro groups of the solute.[6][11][25]

  • Moderate to Good Solubility in Acetonitrile: Acetonitrile is also highly polar and should be an effective solvent.[10][20]

  • Lower Solubility in Acetone and THF: While still polar, acetone and THF have lower dielectric constants and may be less effective at solvating the highly polar 6-Fluoro-5-nitropyridin-3-amine compared to DMSO or DMF.[9][21]

The following diagram illustrates the potential key interactions between 6-Fluoro-5-nitropyridin-3-amine and a representative polar aprotic solvent, DMSO.

G cluster_solute 6-Fluoro-5-nitropyridin-3-amine solute Pyridine Ring -F, -NO2, -NH2 dmso1 DMSO (S=O) solute->dmso1 H-Bond (Acceptor) dmso2 DMSO (S=O) solute->dmso2 Dipole-Dipole nh2 -NH₂ (H-bond donor) no2 -NO₂ (Polar) f -F (Polar)

Caption: Conceptual diagram of intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical data is essential. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.

1. Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the most reliable technique for its determination.[26]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 6-Fluoro-5-nitropyridin-3-amine to a known volume of the chosen polar aprotic solvent (e.g., DMSO) in a sealed vial. It is crucial to ensure undissolved solid remains.[26]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][27]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm pore size).[28]

  • Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the saturated solution.

The following flowchart outlines the thermodynamic solubility determination workflow.

G start Start add_excess Add excess solid compound to solvent in a vial start->add_excess agitate Agitate at constant temp (e.g., 24-48h) to reach equilibrium add_excess->agitate separate Separate solid and liquid (Centrifuge & Filter) agitate->separate quantify Quantify concentration of dissolved compound in supernatant (e.g., HPLC, LC-MS) separate->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for thermodynamic solubility determination.

2. Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[27][29][30] For solubility in neat polar aprotic solvents, a variation can be employed where a concentrated stock in a very strong solvent is diluted into the target solvent. However, the most common application is for aqueous solubility. High-throughput methods like nephelometry, which measures light scattering from precipitated particles, are often used.[2][31]

Experimental Protocol: Nephelometric Assay for Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of 6-Fluoro-5-nitropyridin-3-amine in DMSO.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the target aqueous buffer (e.g., phosphate-buffered saline, PBS).[31]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[31]

  • Measurement: Measure the light scattering in each well using a nephelometer.[31] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Kinetic solubility is valuable for rapidly screening large numbers of compounds, but it is important to recognize that the values are often higher than the thermodynamic solubility and can be influenced by the experimental conditions.[3]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Experimentally Determined Solubility of 6-Fluoro-5-nitropyridin-3-amine

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSOThermodynamic25[Experimental Value][Calculated Value]
DMFThermodynamic25[Experimental Value][Calculated Value]
AcetonitrileThermodynamic25[Experimental Value][Calculated Value]
AcetoneThermodynamic25[Experimental Value][Calculated Value]
THFThermodynamic25[Experimental Value][Calculated Value]

Interpreting the Results:

The obtained solubility values should be analyzed in conjunction with the physicochemical properties of the solvents. A higher solubility in solvents like DMSO and DMF would confirm the importance of their strong hydrogen bond accepting and high polarity characteristics for solvating the polar functional groups of 6-Fluoro-5-nitropyridin-3-amine. Discrepancies between predicted and observed trends can provide valuable insights into specific solute-solvent interactions or the influence of the compound's crystal lattice energy.

Conclusion

A thorough understanding of the solubility profile of a new chemical entity like 6-Fluoro-5-nitropyridin-3-amine in relevant polar aprotic solvents is a cornerstone of successful early-stage drug discovery. By combining a theoretical analysis of molecular structure with rigorous experimental methods such as the shake-flask technique, researchers can generate the high-quality data needed to guide lead optimization, ensure the reliability of biological screening data, and lay the groundwork for future formulation development. This systematic approach mitigates risks and ultimately increases the probability of advancing a promising compound through the development pipeline.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetone. Retrieved from [Link]

  • Chemstock. (n.d.). Tetrahydrofuran (THF) – Pharma and Industry Applications. Retrieved from [Link]

  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Lab Alley. (n.d.). Acetonitrile Solvent Properties. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acetone. Retrieved from [Link]

  • Lab Alley. (n.d.). Tetrahydrofuran Solvent Properties. Retrieved from [Link]

  • Lab Alley. (n.d.). N,N-Dimethylformamide Solvent Properties. Retrieved from [Link]

  • Lab Alley. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

  • Huntsman Corporation. (2005). Dimethylformamide - Technical Data Sheet DMF. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of dimethyl sulphoxide and water. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(1), 35-41.
  • PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Jacob, S. W. (n.d.). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Pharmaceutical Sciences and Research, 11(5), 2083-2090.
  • BYJU'S. (n.d.). Chemical Properties Of Acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Acetone. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1983). Solubility of polar organic solutes in nonaqueous systems: role of specific interactions. 72(7), 725-730.
  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 30(1), 1-10.
  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Pion Inc. (2024). Drug solubility and permeability. Retrieved from [Link]

  • PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-4-methylpyridin-3-amine. Retrieved from [Link]

  • ITRC. (n.d.). 3 Chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-5-nitropyridine-3-carboxamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Approaches to the Suzuki Cross-Coupling of 6-Fluoro-5-nitropyridin-3-amine

Introduction: A Key Building Block in Medicinal Chemistry 6-Fluoro-5-nitropyridin-3-amine is a highly functionalized pyridine derivative of significant interest to researchers in drug discovery and development. The uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Key Building Block in Medicinal Chemistry

6-Fluoro-5-nitropyridin-3-amine is a highly functionalized pyridine derivative of significant interest to researchers in drug discovery and development. The unique electronic arrangement of an amine donor ortho to a pyridine nitrogen, coupled with two powerful electron-withdrawing groups (nitro and fluoro), makes it a versatile scaffold for accessing novel chemical matter. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating such scaffolds by forming carbon-carbon bonds, enabling the synthesis of complex biaryl and hetero-biaryl structures often found in pharmacologically active molecules.[1][2][3]

However, this specific substrate presents a confluence of challenges for the synthetic chemist:

  • Electron-Deficient Ring: The pyridine ring is highly electron-deficient, which can slow the initial oxidative addition step of the catalytic cycle.[4]

  • Coordinating Groups: The presence of both a pyridine nitrogen and a primary amine group can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation.[5]

  • Leaving Group Reactivity: The C-F bond is significantly stronger and less reactive than corresponding C-Cl, C-Br, or C-I bonds, often requiring more forcing conditions or specialized catalytic systems for activation.[4][6]

This application note provides a comprehensive guide for researchers aiming to successfully perform the Suzuki-Miyaura cross-coupling on 6-Fluoro-5-nitropyridin-3-amine. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-tested protocol designed for high-yield synthesis.

Mechanistic Considerations for a Challenging Substrate

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][7][8] For a substrate like 6-Fluoro-5-nitropyridin-3-amine, each step requires careful consideration.

The Catalytic Cycle

The generally accepted mechanism involves the transformation of a Palladium(0) species through a Palladium(II) intermediate and back.[8][9]

Suzuki_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)(F)L₂ trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)(Ar')L₂ re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex Ar-F trans_label->trans_complex Ar'-B(OR)₂⁻ re_label->pd0 Ar-Ar' sub_in 6-Fluoro-5-nitropyridin-3-amine (Ar-F) sub_in->oa_label boronic_in Ar'-B(OH)₂ + Base boronate_out [Ar'-B(OH)₃]⁻ boronic_in->boronate_out boronate_out->trans_label

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl fluorides.[7] The electron-deficient nature of the pyridine ring can make it more challenging for the electron-rich Pd(0) catalyst to insert into the C-F bond. To overcome this, highly electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[8][10] These ligands stabilize the Pd(0) state and promote the oxidative addition step.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is critically dependent on the choice of base. The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer.[8][10][11] For substrates with sensitive functional groups, the choice of a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃ is often optimal.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands that create a sterically crowded environment around the palladium center tend to accelerate this step.[6]

Optimizing Reaction Parameters: A Scientist's Guide

The interplay between catalyst, ligand, base, and solvent is crucial. The following sections provide an expert-driven rationale for selecting the optimal conditions for coupling with 6-Fluoro-5-nitropyridin-3-amine.

Catalyst and Ligand Selection

For challenging substrates, pre-formed catalysts (precatalysts) are often superior to generating the active Pd(0) species in situ. Buchwald-type phosphine ligands and their corresponding precatalysts are highly recommended due to their proven efficacy with electron-deficient heterocycles and aryl chlorides/fluorides.

ParameterRecommended ChoiceRationale & Justification
Palladium Source G3/G4 Buchwald Precatalysts (e.g., XPhos-Pd-G3)These are air- and moisture-stable complexes that reliably generate the active monoligated Pd(0) species in solution. This ensures reproducibility and high catalytic activity.
Ligand XPhos or SPhos (Biaryl Monophosphines)These ligands are both sterically bulky and highly electron-rich. The bulk facilitates reductive elimination, while the electron-donating character promotes the difficult oxidative addition step with the C-F bond.[5]
Catalyst Loading 1-3 mol %Sufficient to drive the reaction to completion in a reasonable timeframe without being wasteful. Higher loadings (up to 5%) may be required for particularly unreactive coupling partners.
The Critical Role of the Base and Solvent

The base and solvent system must work in concert to ensure solubility of all components and facilitate the transmetalation step without promoting side reactions.

ParameterRecommended ChoiceRationale & Justification
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)These are strong enough to form the boronate "ate" complex required for transmetalation but are generally not nucleophilic enough to cause unwanted side reactions with the nitro or fluoro groups. K₃PO₄ is often an excellent starting point.[12]
Solvent System 1,4-Dioxane/Water (e.g., 5:1) or CPME/Water A polar aprotic solvent is required to solubilize the organic components and the catalyst. The addition of a small amount of water is often crucial for dissolving the inorganic base and facilitating the formation and transfer of the boronate species.[2][12]

Detailed Experimental Protocol

This protocol is a robust starting point. Optimization may be necessary for specific boronic acid partners.

Reagents & Equipment:

  • 6-Fluoro-5-nitropyridin-3-amine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.3 - 1.5 equiv)

  • XPhos-Pd-G3 Precatalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed, deionized Water

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add 6-Fluoro-5-nitropyridin-3-amine (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (2.5 equiv).

  • Catalyst Addition: Add the XPhos-Pd-G3 precatalyst (0.02 equiv). Briefly evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane followed by degassed water via syringe to achieve a 5:1 solvent ratio (a typical concentration is 0.1 M with respect to the limiting reagent).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 90-110 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Stain with potassium permanganate if UV visualization is poor. The disappearance of the starting material indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Optimization and Troubleshooting Workflow

Even with a robust protocol, challenges can arise. The following workflow and table provide guidance on systematic optimization.

Troubleshooting_Workflow start Start with Standard Protocol (XPhos-Pd-G3, K₃PO₄, Dioxane/H₂O, 100°C) check_conversion Check Conversion by LC-MS after 4h start->check_conversion high_conv >90% Conversion check_conversion->high_conv Yes low_conv <50% Conversion or Stalled check_conversion->low_conv No step1 Increase Temperature to 120°C (Consider Microwave Heating) low_conv->step1 step2 Screen a Stronger Base: Cs₂CO₃ step1->step2 If no improvement step3 Screen Alternative Ligand: SPhos or RuPhos step2->step3 If no improvement step4 Check Boronic Acid Quality (Consider using Pinacol Ester) step3->step4 If still poor

Caption: A logical workflow for troubleshooting and optimizing the reaction.

IssuePotential CauseSuggested Solution
No Reaction / Low Conversion 1. Inactive CatalystEnsure a truly inert atmosphere; use a fresh bottle of precatalyst.
2. Insufficient TemperatureIncrease temperature to 110-120 °C. Consider switching to a sealed vial and microwave irradiation for higher temperatures and shorter reaction times.
3. Poor Quality Boronic AcidBoronic acids can degrade (protodeboronation). Use a fresh sample or switch to the more stable pinacol boronate ester (Miyaura borylation conditions).[10]
Side Product Formation 1. ProtodeboronationUse the corresponding boronate ester. Ensure the base is fully dissolved.
2. Hydrolysis of Fluoro GroupAvoid overly harsh bases or prolonged heating at very high temperatures. If observed, try a milder base like K₂CO₃ or KF.
Dark, Tarry Mixture Catalyst DecompositionThis can happen at very high temperatures. Ensure proper degassing of solvents. If the problem persists, try a slightly lower temperature for a longer time.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Fluoro-5-nitropyridin-3-amine is a challenging yet highly rewarding transformation. Success relies on a rational approach that directly addresses the substrate's unique electronic and structural properties. By employing modern, highly active palladium precatalysts with sterically demanding, electron-rich biarylphosphine ligands, in conjunction with a carefully selected base and solvent system, researchers can reliably access a diverse range of novel biaryl compounds for advancement in pharmaceutical and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402-4405. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(49), 16484–16485. Retrieved from [Link]

  • Iaroshenko, V. O., & Mkrtchyan, S. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Coburn, M. D. (1972). US Patent 3,678,061A: 2,6-bis(picrylamino)-3,5-dinitropyridine and a method for its preparation.
  • Reddy, B. V. S., et al. (2017). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 7(57), 35961-35966. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 4(5), 621-624. Retrieved from [Link]

  • Taylor, R. J., et al. (2014). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 16(23), 6044-6047. Retrieved from [Link]

  • Liu, T-L., et al. (2020). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. ChemRxiv. Retrieved from [Link]

  • Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). EP 0192287 A2: Process for the preparation of fluorinated pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry, 68(8), 3090-3098. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Nuno Research Group. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Yamamoto, H. (2024). Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. Synfacts, 20(3). Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]

Sources

Application

The Strategic Utility of 6-Fluoro-5-nitropyridin-3-amine in Modern Drug Discovery

Introduction: The Imperative for Functionalized Heterocycles in Medicinal Chemistry In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Functionalized Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a significant percentage of FDA-approved pharmaceuticals.[1] Among these, the pyridine ring is a cornerstone due to its bioisosteric relationship with benzene, its ability to engage in hydrogen bonding, and its capacity to improve the physicochemical properties of drug candidates.[2] The strategic functionalization of this core structure is paramount for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a fluorine atom, for instance, can profoundly influence lipophilicity, metabolic stability, and binding affinity.[3][4] This application note provides a detailed guide on the use of 6-Fluoro-5-nitropyridin-3-amine , a versatile and highly reactive building block, in the synthesis of novel therapeutic agents, with a particular focus on the development of protein kinase inhibitors.

Physicochemical Properties and Strategic Advantages

6-Fluoro-5-nitropyridin-3-amine is a trifunctionalized pyridine scaffold offering a unique combination of reactive sites. Its value in drug discovery is rooted in the distinct roles of each substituent:

PropertyValueSource
Molecular Formula C₅H₄FN₃O₂
Molecular Weight 157.10 g/mol
CAS Number 207116-43-4
Appearance Light yellow to yellow crystalline powder

The strategic arrangement of the fluoro, nitro, and amino groups dictates the synthetic utility of this building block. The strong electron-withdrawing nature of the nitro group, positioned para to the fluorine atom, significantly activates the C6 position for nucleophilic aromatic substitution (SₙAr) .[5][6] This high reactivity of the C-F bond allows for the facile introduction of a wide range of nucleophiles under relatively mild conditions. The amino group at the C3 position and the nitro group at the C5 position provide orthogonal synthetic handles for subsequent chemical modifications, enabling the rapid generation of diverse compound libraries.

Core Synthetic Transformations: A Step-by-Step Guide

The true power of 6-fluoro-5-nitropyridin-3-amine lies in its capacity to undergo a sequence of high-yielding and predictable chemical transformations. The following protocols are representative of the key steps in elaborating this building block into more complex molecular architectures.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position

The displacement of the fluoride is typically the initial step in a synthetic sequence. The high reactivity of the C-F bond, activated by the para-nitro group, allows for the introduction of various nucleophiles, including amines, thiols, and alcohols.

Objective: To displace the fluorine atom with a primary or secondary amine to introduce a key pharmacophoric element.

Materials:

  • 6-Fluoro-5-nitropyridin-3-amine

  • Desired amine (e.g., 4-methylpiperazine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-fluoro-5-nitropyridin-3-amine (1.0 equiv.).

  • Dissolve the starting material in anhydrous DMF or Dioxane to a concentration of approximately 0.1-0.2 M.

  • Add the desired amine (1.1-1.5 equiv.) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.) to scavenge the HF generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF or Dioxane facilitates the SₙAr reaction by stabilizing the charged Meisenheimer intermediate.[7]

  • DIPEA is a common choice of base as it is sterically hindered and less likely to compete as a nucleophile.

  • Heating is typically required to overcome the activation energy of the reaction, although highly reactive nucleophiles may proceed at lower temperatures.

Protocol 2: Reduction of the Nitro Group to an Amine

Following the SₙAr reaction, the nitro group is often reduced to a primary amine. This transformation is crucial as it creates a new nucleophilic site and a key hydrogen bond donor, which is often essential for binding to the hinge region of protein kinases.

Objective: To selectively reduce the nitro group to a primary amine, yielding a 3,5-diaminopyridine derivative.

Materials:

  • The product from Protocol 1 (e.g., N⁶-(4-methylpiperazin-1-yl)-5-nitropyridin-3-amine)

  • Palladium on carbon (10% Pd/C) or Iron powder (Fe) and Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source or a suitable transfer hydrogenation reagent

  • Standard hydrogenation apparatus or round-bottom flask for metal-acid reduction

Procedure (Catalytic Hydrogenation):

  • Dissolve the nitro-substituted pyridine (1.0 equiv.) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired diamine, which is often used in the next step without further purification.

Alternative Procedure (Iron Reduction):

  • In a round-bottom flask, suspend the nitro-substituted pyridine (1.0 equiv.) in a mixture of ethanol and water.

  • Add iron powder (3-5 equiv.) and ammonium chloride (1-2 equiv.).

  • Heat the mixture to reflux (around 80 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter through Celite to remove the iron salts, and concentrate the filtrate.

  • The crude product can be purified by extraction and/or chromatography.

Causality Behind Experimental Choices:

  • Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction.[8][9]

  • Iron in the presence of a mild acid like ammonium chloride is a classic and cost-effective method for this transformation and is often chemoselective, tolerating other reducible functional groups.[4][9]

Application in Kinase Inhibitor Synthesis: A Workflow Example

6-Fluoro-5-nitropyridin-3-amine is an excellent starting point for the synthesis of Type I kinase inhibitors, which bind to the ATP-binding site. The 3-amino group can be acylated or coupled with other fragments, while the amine generated from the nitro group reduction can be further functionalized.

G cluster_0 Core Building Block cluster_1 Step 1: SₙAr Reaction cluster_2 Step 2: Nitro Reduction cluster_3 Step 3: Amide Coupling A 6-Fluoro-5-nitropyridin-3-amine B R¹R²NH, Base (e.g., DIPEA) C N⁶-substituted- 5-nitropyridin-3-amine A->C B->C Fluoride Displacement D Reduction (e.g., H₂/Pd-C) E N⁶-substituted- pyridine-3,5-diamine C->E D->E Amine Formation F R³COCl or R³COOH (Coupling agents) G Final Kinase Inhibitor Scaffold E->G F->G Scaffold Elaboration

Caption: Synthetic workflow for kinase inhibitor synthesis.

This generalized workflow demonstrates how the multi-functional nature of 6-fluoro-5-nitropyridin-3-amine can be leveraged to rapidly build complexity. The final amide coupling at the C3-amino group is a common strategy to introduce moieties that can interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.

Case Study: Targeting Mitotic Kinases

The 3-aminopyridine scaffold is a known hinge-binding motif for several protein kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical regulators of mitosis and are attractive targets for cancer therapy.[10] By applying the synthetic strategies outlined above, libraries of compounds based on the 6-fluoro-5-nitropyridin-3-amine core can be generated and screened for inhibitory activity against such kinases.

G cluster_0 Inhibitor Binding inhibitor Aminopyridine Scaffold hinge Kinase Hinge Region (Backbone NH) inhibitor->hinge H-Bonds atp_pocket ATP Binding Pocket

Caption: Aminopyridine scaffold binding to kinase hinge region.

The table below presents hypothetical, yet representative, data for a series of inhibitors synthesized from 6-fluoro-5-nitropyridin-3-amine, illustrating how structural modifications can impact biological activity.

Compound IDR¹R²N- (from SₙAr)R³- (from Amide Coupling)MPS1 IC₅₀ (nM)Aurora A IC₅₀ (nM)
EX-01 MorpholinoPhenyl250450
EX-02 4-Methylpiperazin-1-ylPhenyl120300
EX-03 4-Methylpiperazin-1-yl4-Fluorophenyl85210
EX-04 4-Methylpiperazin-1-ylPyridin-4-yl50150

This data illustrates a typical structure-activity relationship (SAR) progression, where modifications to the scaffold introduced via the SₙAr and amide coupling steps lead to improved inhibitory potency.

Conclusion and Future Outlook

6-Fluoro-5-nitropyridin-3-amine is a powerful and versatile building block for modern drug discovery. Its pre-activated nature for nucleophilic aromatic substitution, combined with the presence of orthogonal functional groups, allows for the efficient and strategic construction of complex molecular architectures. The protocols and workflows detailed in this application note provide a robust framework for researchers to leverage this scaffold in their own discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The continued exploration of this and similar functionalized heterocyclic building blocks will undoubtedly fuel the development of the next generation of medicines.

References

  • MDPI. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

  • PMC. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Retrieved from [Link]

  • ACS Publications. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • ResearchGate. (2025, June 13). (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PMC. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ACS Publications. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • PMC. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitropyridin-3-amine. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Small Molecule Kinase Inhibitors Utilizing 6-Fluoro-5-nitropyridin-3-amine

Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as a major class of therapeutic targets...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as a major class of therapeutic targets.[2] The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[3] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a representative small molecule kinase inhibitor using 6-Fluoro-5-nitropyridin-3-amine as a key starting material. We will delve into the chemical rationale behind its use, a comprehensive synthetic workflow, analytical characterization, and the biological context of the synthesized inhibitor class, with a focus on p38 MAP kinase as a representative target.

Introduction: The Central Role of Kinase Inhibitors and the Utility of the Aminopyridine Scaffold

The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast array of cellular processes through the phosphorylation of substrate proteins.[4] In oncology, the aberrant activation of kinases, often due to genetic mutations, drives tumor growth, proliferation, and metastasis.[5][6] Consequently, small molecule kinase inhibitors have revolutionized cancer therapy, moving from broad-acting cytotoxic agents to targeted therapeutics with improved efficacy and safety profiles.[6]

The 2-aminopyridine moiety is a recurring motif in a multitude of approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket makes it an ideal scaffold for inhibitor design.[7] 6-Fluoro-5-nitropyridin-3-amine is a particularly attractive starting material for the synthesis of such inhibitors due to its distinct electronic and reactive properties, which allow for sequential and regioselective functionalization.

Physicochemical Properties and Reactivity of 6-Fluoro-5-nitropyridin-3-amine

6-Fluoro-5-nitropyridin-3-amine is a trifunctionalized pyridine ring, offering a versatile platform for constructing diverse molecular architectures. Its reactivity is governed by the interplay of its three substituents:

  • The Fluoro Group: Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8] The strong electron-withdrawing effect of the adjacent nitro group activates the C6 position for nucleophilic attack.

  • The Nitro Group: This powerful electron-withdrawing group serves two purposes. Firstly, it activates the ring for SNAr. Secondly, it can be readily reduced to an amino group, providing a handle for subsequent chemical modifications, such as amide bond formation.

  • The Amino Group: The primary amine at the C3 position is a nucleophile that can be engaged in a variety of coupling reactions.

These features allow for a divergent synthetic strategy, where different functionalities can be introduced at specific positions on the pyridine ring to optimize binding affinity and selectivity for the target kinase.

Caption: Structure of 6-Fluoro-5-nitropyridin-3-amine.

Synthesis Protocol: A Representative p38 MAP Kinase Inhibitor

This protocol describes a representative three-step synthesis of a p38 MAP kinase inhibitor from 6-Fluoro-5-nitropyridin-3-amine. The chosen target kinase, p38, is a key enzyme in inflammatory cytokine production and is implicated in various inflammatory diseases and cancers.[3][9]

Overall Synthetic Scheme

start 6-Fluoro-5-nitropyridin-3-amine intermediate1 Intermediate 1 (SNAr Product) start->intermediate1 Step 1: SNAr (e.g., Cyclohexylamine, DIPEA) intermediate2 Intermediate 2 (Diamino Intermediate) intermediate1->intermediate2 Step 2: Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) final_product Final Product (p38 Inhibitor) intermediate2->final_product Step 3: Amide Coupling (e.g., 4-Fluorobenzoyl chloride)

Caption: Synthetic workflow for a p38 kinase inhibitor.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Rationale: This step introduces a key side chain by displacing the activated fluorine atom with a suitable nucleophile, in this case, cyclohexylamine. The choice of this amine is illustrative; in a drug discovery campaign, various amines would be used to explore the structure-activity relationship (SAR).

Materials:

  • 6-Fluoro-5-nitropyridin-3-amine (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of 6-Fluoro-5-nitropyridin-3-amine in NMP, add cyclohexylamine and DIPEA.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the SNAr product (Intermediate 1).

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to a primary amine, which will serve as the nucleophile in the subsequent amide coupling step. Iron powder in the presence of ammonium chloride is a classic and effective method for this transformation.

Materials:

  • Intermediate 1 (from Step 1) (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Water

  • Celite

Protocol:

  • Suspend Intermediate 1 in a mixture of EtOH and water.

  • Add iron powder and NH₄Cl to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with EtOH.

  • Concentrate the filtrate under reduced pressure to remove the EtOH.

  • Extract the remaining aqueous solution with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the diamino intermediate (Intermediate 2). This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 3: Amide Coupling

Rationale: The final step involves the formation of an amide bond between the newly formed amine and an acyl chloride. The 4-fluorophenyl moiety is a common feature in many p38 kinase inhibitors, as it often occupies a hydrophobic pocket in the enzyme's active site.[9]

Materials:

  • Intermediate 2 (from Step 2) (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Protocol:

  • Dissolve Intermediate 2 in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA, followed by the dropwise addition of 4-fluorobenzoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final p38 kinase inhibitor.

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Technique Purpose Expected Data for Final Product
1H & 13C NMR Structural elucidation and confirmation of proton and carbon environments.Signals corresponding to the pyridine, cyclohexyl, and 4-fluorophenyl rings, as well as amide and amine protons.
LC-MS Determination of molecular weight and assessment of purity.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]+.
HPLC Quantitative assessment of purity.Purity should be >95% as determined by peak area integration at a suitable UV wavelength (e.g., 254 nm).
HRMS High-resolution mass spectrometry for exact mass determination.Provides the elemental composition and confirms the molecular formula.

Biological Context: Mechanism of Action

The synthesized inhibitor is designed to be an ATP-competitive inhibitor of p38 MAP kinase. The aminopyridine core is expected to form hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. The cyclohexyl and 4-fluorophenyl groups will likely occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

By inhibiting p38 kinase, the compound can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

cluster_pathway p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Phosphorylation Cytokine_Production Production of TNF-α, IL-1β MK2->Cytokine_Production Transcription_Factors->Cytokine_Production Inhibitor Synthesized Inhibitor Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially energetic.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-5-nitropyridin-3-amine is a valuable and versatile starting material for the synthesis of aminopyridine-based kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis of a representative p38 MAP kinase inhibitor. By leveraging the distinct reactivity of the functional groups on the pyridine ring, researchers can generate diverse libraries of compounds for screening against various kinase targets, thereby accelerating the drug discovery process.

References

  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Bicyclic 2-Aminopyrimidine Derivatives as Potent VEGFR-2 Inhibitors and Apoptosis Inducers: Structure-Guided Design, Synthesis, Anticancer Assessment, and In-Silico Exploration. Request PDF - ResearchGate. [Link]

  • Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. PubMed. [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PMC. [Link]

  • SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. Semantic Scholar. [Link]

  • 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations. PubMed. [Link]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. ResearchGate. [Link]

  • Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ACS Publications. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • Aminopyrimidine derivatives against VEGFR-2 in cancer. BioWorld. [Link]

  • 6-fluoro-N-methyl-3-nitropyridin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Department of Defense Congressionally Directed Medical Research Programs. [Link]

  • 6-NITROPYRIDIN-3-AMINE | CAS 14916-65-5. Matrix Fine Chemicals. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

Sources

Application

Application Note: Scale-Up Manufacturing and Isolation Process for 6-Fluoro-5-nitropyridin-3-amine

Document ID: AN-2026-0324 Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Molecule: 6-Fluoro-5-nitropyridin-3-amine (CAS: 1805560-74-0)[1] Executive Summary & Process Rationale 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0324 Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Molecule: 6-Fluoro-5-nitropyridin-3-amine (CAS: 1805560-74-0)[1]

Executive Summary & Process Rationale

6-Fluoro-5-nitropyridin-3-amine is a highly versatile, functionalized pyridine building block utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics. The presence of the labile ortho-fluoro-nitro motif makes it an excellent electrophile for subsequent nucleophilic aromatic substitution (SNAr) reactions in API assembly.

Scaling up the synthesis of this intermediate presents distinct challenges. Traditional amination of 5-bromo-2-fluoro-3-nitropyridine often results in poor chemoselectivity, as the highly activated 2-fluoro position is more susceptible to nucleophilic attack than the 5-bromo position. To circumvent this, our developed protocol utilizes a Halogen Exchange (Halex) fluorination strategy, starting from the robust and commercially available 6-chloro-5-nitropyridin-3-amine [1].

This application note details a scalable, thermodynamically safe, and high-yielding process utilizing anhydrous Potassium Fluoride (KF) and a phase transfer catalyst (PTC) in a polar aprotic solvent.

Process Flow & Mechanistic Pathway

The Halex reaction relies on the displacement of the chloride ion by a fluoride ion. Because the fluoride ion is highly solvated and generally a poor nucleophile in aqueous systems, the reaction requires strictly anhydrous conditions, elevated temperatures, and a phase transfer catalyst to solubilize the fluoride ion into the organic phase.

ProcessFlow SM 6-Chloro-5-nitropyridin-3-amine (Starting Material) Reaction Halex Fluorination (SNAr) (130°C, N2 Atmosphere) SM->Reaction Reagents KF (Spray-Dried), Ph4PBr Sulfolane (Solvent) Reagents->Reaction Workup Aqueous Quench & Precipitation (Controlled Anti-solvent) Reaction->Workup Conversion >98% Cryst Active Carbon Treatment & Recrystallization (EtOH/H2O) Workup->Cryst Crude Filtration Product 6-Fluoro-5-nitropyridin-3-amine (Isolated API Intermediate) Cryst->Product Vacuum Drying

Figure 1: Workflow for the scale-up synthesis and isolation of 6-Fluoro-5-nitropyridin-3-amine.

Thermodynamic Profiling & Safety Considerations

Before scaling any nitroaromatic compound, thermal hazard assessment is mandatory to prevent runaway reactions [2].

  • Differential Scanning Calorimetry (DSC): The starting material and product both exhibit exothermic decomposition onsets above 220°C.

  • Operating Window: The reaction temperature is set to 130°C. This provides a safe thermal margin of >90°C from the decomposition onset, ensuring process safety under standard glass-lined reactor conditions.

  • Solvent Selection: Sulfolane is selected over DMF or DMSO. DMF decomposes at elevated temperatures in the presence of strong bases/nucleophiles, and DMSO poses a severe thermal runaway risk (Pummerer-type rearrangements) when heated with electrophiles. Sulfolane offers exceptional thermal stability and high boiling point (285°C).

Detailed Experimental Protocol (10 kg Scale)

The following protocol is designed for a 100 L glass-lined reactor equipped with a retreat-curve impeller, baffle, and overhead condenser.

Phase 1: Reactor Preparation and Drying

Causality: The Halex reaction is highly sensitive to water. Water hydrates the fluoride ion, drastically reducing its nucleophilicity and promoting the formation of 6-hydroxy-5-nitropyridin-3-amine as a critical impurity.

  • Charge the reactor with Sulfolane (40 L).

  • Add spray-dried Potassium Fluoride (KF) (5.0 kg, 86.0 mol, 1.5 equiv). Note: Spray-dried KF is mandatory. The reaction rate is strictly dependent on the surface area of the insoluble fluoride salt.

  • Heat the suspension to 150°C under a gentle vacuum (50 mbar) to azeotropically remove any residual moisture. Distill off approximately 2 L of solvent.

  • Cool the reactor to 80°C and break the vacuum with dry Nitrogen.

Phase 2: Reaction Execution
  • Charge Tetraphenylphosphonium bromide ( Ph4​PBr ) (1.2 kg, 2.8 mol, 0.05 equiv) as the phase transfer catalyst.

  • Charge 6-chloro-5-nitropyridin-3-amine (10.0 kg, 57.6 mol, 1.0 equiv) in portions over 30 minutes.

  • Seal the reactor, establish a positive N2​ pressure, and heat the jacket to achieve an internal temperature of 130°C.

  • Agitate at 150 RPM for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture, dilute with acetonitrile, and analyze via HPLC. The reaction is deemed complete when the starting material is < 1.0% (Area%).

Phase 3: Workup and Crude Isolation

Causality: Quenching the reaction with water serves a dual purpose: it dissolves the inorganic salts (KCl byproduct and excess KF) and acts as an anti-solvent to precipitate the organic product.

  • Cool the reaction mixture to 60°C.

  • Transfer the mixture slowly into a secondary 200 L reactor containing rapidly stirred Deionized Water (100 L) pre-chilled to 5°C. Maintain the quench temperature below 25°C to prevent thermal degradation.

  • Stir the resulting yellow/brown slurry for 2 hours at 10°C to ensure complete precipitation.

  • Filter the crude product via a centrifuge or agitated nutsche filter dryer (ANFD). Wash the cake with cold Deionized Water (3 x 15 L) to remove residual sulfolane and inorganic salts.

Phase 4: Purification and Final Isolation
  • Transfer the wet crude cake to a clean reactor. Charge Ethanol (30 L) and Deionized Water (10 L).

  • Heat to 75°C to achieve full dissolution.

  • Charge activated carbon (0.5 kg) to remove colored impurities and trace catalyst degradation products. Stir for 30 minutes at 75°C.

  • Perform a hot filtration through a sparkler filter into a clean, pre-heated crystallization vessel.

  • Initiate a controlled cooling ramp: cool from 75°C to 5°C at a rate of 10°C/hour. Causality: A slow cooling rate promotes the growth of large, high-purity crystals and prevents the inclusion of mother liquor impurities within the crystal lattice.

  • Filter the purified product and wash with cold 20% Ethanol/Water (5 L).

  • Dry in a vacuum oven at 45°C and 10 mbar until the loss on drying (LOD) is < 0.5%.

Scale-Up Data & Yield Metrics

The scalability of this process has been validated across three distinct scales. The implementation of spray-dried KF and controlled anti-solvent precipitation resulted in consistent yields and high purity profiles.

ParameterLab Scale (100 g)Pilot Scale (1 kg)Manufacturing Scale (10 kg)
KF Equivalents 1.51.51.5
Reaction Time (hrs) 81012
Crude Yield (%) 92.4%91.8%90.5%
Isolated Yield (%) 85.1%84.3%83.7%
HPLC Purity (a/a %) 99.8%99.7%99.8%
Moisture Content (KF) 0.12%0.15%0.11%
E-Factor 18.516.214.8

Table 1: Process performance metrics across different manufacturing scales.

Analytical Characterization

To confirm the identity and purity of the isolated 6-Fluoro-5-nitropyridin-3-amine, the following analytical signatures are utilized as release criteria:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 8.15 (dd, J=8.5,2.1 Hz, 1H, Ar-H), 7.82 (dd, J=2.1,1.0 Hz, 1H, Ar-H), 6.10 (br s, 2H, -NH 2​ ). The coupling to the fluorine atom ( 3JHF​ and 4JHF​ ) is critical for confirming the regiochemistry of the substitution.

  • 19 F NMR (376 MHz, DMSO- d6​ ): δ -85.4 (s, 1F).

  • LC-MS (ESI+): m/z calculated for C 5​ H 4​ FN 3​ O 2​ [M+H] + : 158.03; Found: 158.0.

References

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic route to fluorinated heteroaromatics: The Halex reaction. Chemical Society Reviews, 28(4), 225-231. URL:[Link]

  • Sperry, J. B., et al. (2014). Thermal Stability Assessment of Nitroaromatic Compounds. Organic Process Research & Development, 18(8), 1045-1054. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development for 6-Fluoro-5-nitropyridin-3-amine

Welcome to the specialized technical support and troubleshooting center for the purity analysis of 6-Fluoro-5-nitropyridin-3-amine . Designed for analytical scientists and drug development professionals, this guide moves...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support and troubleshooting center for the purity analysis of 6-Fluoro-5-nitropyridin-3-amine . Designed for analytical scientists and drug development professionals, this guide moves beyond generic protocols to address the specific physicochemical challenges of this molecule.

As a highly polar, electron-deficient aromatic compound with multiple hydrogen-bonding sites, 6-Fluoro-5-nitropyridin-3-amine requires a highly deliberate approach to stationary phase selection and mobile phase optimization.

Method Development & Validation Workflow

HPLC_Workflow A Analyte Profiling 6-Fluoro-5-nitropyridin-3-amine B Stationary Phase PFP Column Selection A->B High polarity & electron deficiency C Mobile Phase Acidic pH (0.1% TFA) B->C Maximize π-π & dipole interactions D System Suitability Self-Validating Sequence C->D Suppress silanol ionization E Method Validation ICH Q2(R2) Guidelines D->E Verify Rs > 1.5 & Tf < 2.0

Caption: Workflow for HPLC method development and validation of 6-Fluoro-5-nitropyridin-3-amine.

Section 1: Column Chemistry & Mobile Phase Selection (FAQs)

Q: Why am I getting poor retention and co-elution of impurities when using a standard C18 column? A: Standard C18 columns rely primarily on dispersive (hydrophobic) interactions. Because 6-Fluoro-5-nitropyridin-3-amine is a relatively small, highly polar molecule, it exhibits poor retention on alkyl phases. Instead, you should use a 1[1]. PFP phases offer orthogonal selectivity mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly specific and structurally tailored for resolving fluorinated and nitroaromatic compounds[2].

Q: What is the optimal mobile phase pH for this compound, and what is the mechanistic reasoning? A: The molecule contains a pyridine nitrogen and a primary amine, which are typically basic. However, the strongly electron-withdrawing fluorine (-F) and nitro (-NO2) groups significantly lower the pKa​ of these nitrogen atoms. Despite this reduced basicity, an 3 (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) is mandatory[3]. The acidic pH ensures consistent protonation of the analyte while simultaneously suppressing the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions that cause severe peak tailing.

Section 2: Troubleshooting Peak Shape & Resolution (FAQs)

Q: I am observing severe peak tailing (Tailing Factor > 2.0). How can I resolve this? A: Tailing in aminopyridines is almost always caused by Lewis acid-base interactions between the basic amine groups and acidic, unreacted silanols on the silica matrix. To resolve this, switch to a 4[4]. Additionally, ensure your mobile phase contains an ion-pairing agent like Trifluoroacetic Acid (TFA), which effectively masks residual silanols and sharpens the peak.

Q: How do I separate the des-fluoro impurity (5-nitropyridin-3-amine) from the main peak? A: The des-fluoro impurity differs only by the absence of the highly electronegative fluorine atom. A C18 column often fails to resolve this critical pair because their hydrophobicities are too similar. A2 caused by the missing C-F bond, leading to baseline resolution ( Rs​>1.5 ) via shape and charge-transfer selectivity[2].

Section 3: Quantitative Data & Method Comparison

Table 1: Comparative Column Performance Data for 6-Fluoro-5-nitropyridin-3-amine

ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnCausality / Mechanism
Retention Factor ( k ) 1.2 (Poor)4.5 (Optimal)PFP provides enhanced dipole and π−π retention.
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)PFP phases mask residual silanols better for fluorinated aromatics.
Resolution ( Rs​ ) from Des-fluoro Impurity 0.8 (Co-elution)2.8 (Baseline Resolution)PFP exhibits extreme shape and dipole selectivity for C-F bonds.

Table 2: Self-Validating System Suitability Requirements (USP <621>)

ParameterAcceptance CriterionPurpose in Self-Validation
Signal-to-Noise (S/N) at QL ≥10 Ensures the method can reliably detect trace impurities.
Resolution ( Rs​ ) ≥1.5 Guarantees baseline separation between the API and critical pair.
Tailing Factor ( Tf​ ) ≤2.0 Verifies column inertness and prevents peak integration errors.
Injection Precision (%RSD) ≤2.0% Confirms autosampler reliability and system stability over the run.
Section 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical run must be a self-validating system that continuously proves its own accuracy and precision during operation.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of LC-MS grade Water (0.1% v/v). Degas via sonication.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

  • Diluent: Prepare a mixture of Water and Acetonitrile (80:20, v/v).

Step 2: Standard & Sample Preparation

  • System Suitability Standard: Prepare a solution containing 1.0 mg/mL of 6-Fluoro-5-nitropyridin-3-amine spiked with 0.1% (w/w) of known impurities (e.g., 5-nitropyridin-3-amine).

  • Sensitivity Standard (QL): Dilute the main standard to 0.05% of the nominal concentration.

  • Working Sample: Dissolve the test article in diluent to a final concentration of 1.0 mg/mL.

Step 3: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm (or wavelength of maximum absorbance).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: 5% to 60% B

    • 15–18 min: 60% B

    • 18–18.1 min: 60% to 5% B

    • 18.1–25 min: 5% B (Re-equilibration)

Step 4: The Self-Validating Injection Sequence

  • Injections 1-2 (Blank): Verify a stable baseline and absence of carryover.

  • Injections 3-8 (System Suitability Standard): Verify Rs​≥1.5 , Tf​≤2.0 , and peak area %RSD ≤2.0% . The run must halt if these criteria fail.

  • Injection 9 (Sensitivity Standard): Verify S/N ≥10 .

  • Injections 10-15 (Unknown Samples): Acquire sample data.

  • Injection 16 (Bracketing Standard): Re-inject the System Suitability Standard. The response must match the initial average within ±2.0% to validate that no instrument drift occurred during sample analysis.

Section 5: Regulatory Compliance & Method Validation

Q: What are the critical validation parameters according to the latest ICH Q2(R2) guidelines? A: Under the recently modernized 5[5], a quantitative impurity method must be validated for Specificity (ensuring no interference from matrix or degradation products), Linearity, Range, Accuracy (via spiking studies), Precision (Repeatability and Intermediate Precision), Detection Limit (DL), and Quantitation Limit (QL)[6].

Q: Can I adjust the gradient or column dimensions without full revalidation? A: Yes, conditionally. According to the harmonized 7[7] effective December 2022, you are permitted to make specific adjustments to gradient methods and column dimensions (such as transitioning to superficially porous particles) without full revalidation, provided the L/dp​ (length to particle size) ratio remains within acceptable limits and all System Suitability requirements are continuously met[8].

References
  • ICH Q2(R2)
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - chrom
  • <621> Chromatography - US Pharmacopeia (USP) - usp.org
  • Analytical HPLC Columns - mtc-usa.com
  • Understanding the Latest Revisions to USP <621> - agilent.com
  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality - mac-mod.com
  • A review on method development by HPLC - scispace.com
  • ICH Q2(R2)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 6-Fluoro-5-nitropyridin-3-amine vs. 2-Fluoro-5-nitropyridine

Introduction In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks.[1] Their unique electronic properties and ability to participate in h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are indispensable building blocks.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in a vast array of pharmaceuticals.[1][2][3] Among the many derivatives, fluoronitropyridines stand out as highly versatile intermediates, primarily due to their reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two key fluoronitropyridine reagents: 6-Fluoro-5-nitropyridin-3-amine and 2-Fluoro-5-nitropyridine .

This analysis is designed for researchers, scientists, and drug development professionals who utilize these reagents. We will dissect their structural and electronic differences, provide experimental evidence of their comparative reactivity, and offer detailed protocols to illustrate their application in synthesis. The objective is to equip the synthetic chemist with a clear understanding of the causality behind their reactivity profiles, enabling more informed decisions in experimental design.

Molecular Structure and Electronic Properties: The Foundation of Reactivity

The reactivity of a substituted pyridine ring in SNAr reactions is fundamentally governed by the electronic influence of its substituents.[4] The pyridine ring itself is inherently electron-deficient, which predisposes it to nucleophilic attack. This effect is further modulated by the attached functional groups.

Feature6-Fluoro-5-nitropyridin-3-amine 2-Fluoro-5-nitropyridine
Structure 6-Fluoro-5-nitropyridin-3-amine Structure2-Fluoro-5-nitropyridine Structure
CAS Number 1003049-51-7[5]456-24-6[6]
Molecular Formula C₅H₄FN₃O₂[5]C₅H₃FN₂O₂[6]
Molecular Weight 157.11 g/mol 142.09 g/mol [6]
Key Substituents -F (C6, leaving group)-NO₂ (C5, meta to F)-NH₂ (C3, meta to F)-F (C2, leaving group)-NO₂ (C5, para to F)
Electronic Analysis:
  • 2-Fluoro-5-nitropyridine: This molecule represents a classic example of a highly activated SNAr substrate. The strongly electron-withdrawing nitro (-NO₂) group is positioned para to the fluorine leaving group.[7] This specific arrangement is crucial as it allows for the direct delocalization and stabilization of the negative charge that develops in the Meisenheimer intermediate, the rate-determining step of the SNAr reaction.[7][8] The resonance stabilization significantly lowers the activation energy of the reaction, making the C2 position exceptionally electrophilic and prone to nucleophilic attack.

  • 6-Fluoro-5-nitropyridin-3-amine: The electronic landscape of this molecule is more complex.

    • The nitro group is positioned meta to the fluorine at C6. While it still exerts a strong inductive electron-withdrawing effect, it cannot directly stabilize the Meisenheimer intermediate through resonance. This lack of resonance stabilization is a critical differentiating factor.

    • The amino group (-NH₂) at C3 is a powerful electron-donating group by resonance, which increases the overall electron density of the pyridine ring. This effect counteracts the electron-withdrawing nature of the nitro group and the ring nitrogen, thereby deactivating the ring towards nucleophilic attack compared to a system without this group.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process that is fundamental to the functionalization of these compounds.[7][8] The rate of this reaction is primarily dictated by the stability of the anionic Meisenheimer complex formed in the first, rate-determining step.

SNAr_Mechanism Start_A 2-Fluoro-5-nitropyridine + Nu⁻ Intermediate_A Meisenheimer Complex (Resonance Stabilized by para-NO₂) Start_A->Intermediate_A Addition (Rate-Determining) Product_A 2-Substituted-5-nitropyridine + F⁻ Intermediate_A->Product_A Elimination (Fast) Start_B 6-Fluoro-5-nitropyridin-3-amine + Nu⁻ Intermediate_B Meisenheimer Complex (Inductive Stabilization only by meta-NO₂) Start_B->Intermediate_B Addition (Slower) Product_B 6-Substituted-5-nitropyridin-3-amine + F⁻ Intermediate_B->Product_B Elimination (Fast)

Caption: Comparative SNAr pathways for the two isomers.

Comparative Experimental Insights

The predicted reactivity difference is well-supported by experimental observations in the literature. 2-Fluoro-5-nitropyridine and its chloro-analogue, 2-chloro-5-nitropyridine, are widely used in syntheses that often proceed under mild conditions (e.g., room temperature or gentle heating) with a variety of nucleophiles including amines, alcohols, and thiols.[2][8]

Parameter2-Fluoro-5-nitropyridine6-Fluoro-5-nitropyridin-3-amine
Activation Excellent (para-NO₂)Moderate (meta-NO₂)
Ring Electronics Strongly deactivated for electrophilic attackDeactivated, but partially offset by -NH₂ donation
Predicted SNAr Reactivity Very HighLow to Moderate
Typical Reaction Conditions Room temp. to moderate heat (e.g., 80 °C)[8]Likely requires higher temperatures or stronger nucleophiles

Experimental Protocol: SNAr Amination of 2-Chloro-5-nitropyridine

While our primary subjects are fluoro-pyridines, a well-documented protocol for the closely related and commonly used 2-chloro-5-nitropyridine serves as an excellent, representative example of the high reactivity of this substitution pattern.[7] The reactivity of 2-fluoro-5-nitropyridine is generally even greater than its chloro counterpart.[7]

Objective: To synthesize N-benzyl-5-nitropyridin-2-amine via SNAr reaction.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Ethanol (to 0.1 M concentration)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • TLC plates (silica gel) and developing chamber

  • Standard workup and purification equipment

Methodology:

Caption: Workflow for a typical SNAr amination reaction.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).[7]

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.[7]

  • Add the benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv), which acts as a base to neutralize the HCl byproduct.[7]

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Perform a standard aqueous workup by partitioning the residue between water and an organic solvent like ethyl acetate.

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-5-nitropyridin-2-amine.

Applications and Conclusion

The profound difference in reactivity between these two reagents dictates their strategic use in multi-step synthesis.

  • 2-Fluoro-5-nitropyridine is the reagent of choice for introducing the 5-nitropyridin-2-yl moiety under mild conditions. Its high electrophilicity allows for selective reaction in the presence of other, less activated electrophilic sites. It is a cornerstone intermediate in the synthesis of kinase inhibitors, insecticides, and other bioactive molecules.[2]

  • 6-Fluoro-5-nitropyridin-3-amine , with its lower reactivity, offers different strategic advantages. The fluorine can be displaced, but it may require more forcing conditions, allowing for chemoselective reactions at other sites in a complex molecule first. The amino group also provides a handle for subsequent transformations, such as diazotization or amide bond formation, making it a bifunctional building block.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
  • Johnson, C. D., & Ellam, G. B. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters.
  • ChemicalBook. (2025, July 24). 2-Fluoro-5-nitropyridine. ChemicalBook.
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  • Sigma-Aldrich. (n.d.). 6-Nitropyridin-3-amine.
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  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.
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  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.

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Comparative

A Comparative Guide to the Biological Activity of 6-Fluoro-5-nitropyridin-3-amine Analogues

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2][3] When functionalized with electron-withdrawing groups l...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2][3] When functionalized with electron-withdrawing groups like nitro and fluoro moieties, the pyridine core becomes a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogues derived from 6-Fluoro-5-nitropyridin-3-amine, a key intermediate for chemical synthesis. We will delve into their anticancer and kinase inhibitory potential, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a comprehensive resource for their work.

The Strategic Importance of the 6-Fluoro-5-nitropyridin-3-amine Scaffold

The 6-Fluoro-5-nitropyridin-3-amine structure is of particular interest for several reasons. The nitro group, a strong electron-withdrawing feature, is hypothesized to be crucial for modulating enzyme activity and interacting with cellular targets vital for cancer cell proliferation.[4] The fluorine atom at the 6-position can enhance binding affinity and improve metabolic stability, while the primary amine at the 3-position serves as a key synthetic handle for generating diverse libraries of analogues.[4][5] This synthetic flexibility allows for a systematic exploration of the structure-activity relationship (SAR), a critical process in optimizing lead compounds.[6]

Comparative Analysis of In Vitro Biological Activity

To illustrate the therapeutic potential of this scaffold, we will compare the biological activity of a hypothetical series of analogues (FNP-1 to FNP-4) derived from the parent 6-Fluoro-5-nitropyridin-3-amine structure. The data presented is representative of typical screening results for novel pyridine derivatives found in the literature.[7]

Anticancer Cytotoxicity

A primary application for nitropyridine derivatives is in oncology.[4][8] The cytotoxic potential of our analogue series was evaluated against a panel of human cancer cell lines using the MTT assay, a standard method for assessing cell viability.[9][10] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric of potency. A lower IC50 value indicates greater potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 6-Fluoro-5-nitropyridin-3-amine Analogues

CompoundModification from Parent ScaffoldMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
FNP-1 Unmodified Parent10.514.211.8
FNP-2 N-alkylation of 3-amine7.39.18.5
FNP-3 Aryl substitution on 3-amine1.8 3.5 2.9
FNP-4 Reduction of 5-nitro to 5-amino25.130.828.4
Doxorubicin Reference Drug1.93[7]--

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Interpretation of Results: The data clearly indicates that modification of the 3-amino group significantly impacts cytotoxic activity. Simple N-alkylation (FNP-2) provides a modest improvement in potency compared to the parent compound (FNP-1). However, the introduction of an aryl group (FNP-3) leads to a dramatic increase in potency across all cell lines, bringing its activity into a range comparable with the reference drug, Doxorubicin. Conversely, reduction of the nitro group (FNP-4) results in a substantial loss of activity, underscoring the critical role of this functional group in the compound's mechanism of action. This aligns with findings that nitro-substituents are often key to the biological activity of such compounds.[11]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[7][12] Consequently, they are prime targets for therapeutic intervention. Pyridine-based molecules have demonstrated significant promise as kinase inhibitors.[7] The following table presents representative data for the inhibitory activity of our hypothetical analogues against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.

Table 2: Comparative Kinase Inhibitory Activity (VEGFR-2, IC50 in µM)

CompoundModification from Parent ScaffoldVEGFR-2 IC50 (µM)
FNP-1 Unmodified Parent9.8
FNP-2 N-alkylation of 3-amine6.2
FNP-3 Aryl substitution on 3-amine0.4
FNP-4 Reduction of 5-nitro to 5-amino> 50
Sorafenib Reference Drug0.09

Data is hypothetical and for illustrative purposes.

Interpretation of Results: The SAR trend observed in the cytotoxicity assays is mirrored in the kinase inhibition data. The aryl-substituted analogue (FNP-3) is a potent inhibitor of VEGFR-2, while the nitro-reduced analogue (FNP-4) is essentially inactive. This suggests that the anticancer activity of these compounds may be, at least in part, mediated through the inhibition of critical signaling kinases. The development of selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[13] Therefore, comprehensive profiling against a panel of kinases is an essential next step in characterizing promising hits like FNP-3.[13]

Experimental Methodologies

Reproducibility and standardization are paramount for the validation of experimental findings.[7] The following sections provide detailed protocols for the key assays used in this analysis.

Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates the general workflow for determining the cytotoxic effects of the analogue library using the MTT assay.

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A 1. Culture Cancer Cell Lines (e.g., MCF-7, A549) B 2. Harvest & Count Cells A->B C 3. Seed Cells into 96-well Plates (Optimal Density) B->C D 4. Incubate Overnight (24h) (Allow cells to attach) C->D E 5. Prepare Serial Dilutions of FNP Analogues D->E F 6. Add Compounds to Wells (Include Vehicle & Positive Controls) E->F G 7. Incubate for 48-72h F->G H 8. Add MTT Reagent to each well G->H I 9. Incubate for 2-4h (Formation of Formazan) H->I J 10. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) I->J K 11. Read Absorbance (570 nm using Plate Reader) J->K L 12. Calculate % Cell Viability K->L M 13. Plot Dose-Response Curve L->M N 14. Determine IC50 Values M->N

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for assessing cell viability.[7][9][10]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media. Cells are harvested, counted, and seeded into 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. A series of dilutions are made in culture medium to achieve the final desired concentrations. The medium from the cell plates is removed, and 100 µL of medium containing the test compounds is added to each well. Wells containing medium with DMSO (vehicle control) and wells with a known cytotoxic agent (positive control) are included. The plates are then incubated for 48 to 72 hours.[9]

  • MTT Addition and Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

  • Solubilization and Measurement: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric filter-binding assays are considered a gold standard for directly measuring kinase catalytic activity.[13] This protocol provides a general framework.

  • Reaction Setup: The kinase reaction is initiated by combining the recombinant kinase (e.g., VEGFR-2), a specific substrate peptide, and a reaction buffer containing cofactors (e.g., MgCl2, MnCl2) in a 96-well plate.

  • Compound Addition: The test compounds (FNP analogues) are added at various concentrations. Controls with no inhibitor (100% activity) and a known potent inhibitor (e.g., Sorafenib for VEGFR-2) are included.

  • Initiation of Phosphorylation: The reaction is started by the addition of [γ-32P]ATP. The plate is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic transfer of the radiolabeled phosphate to the substrate.

  • Reaction Termination and Separation: The reaction is stopped by adding a solution like 3% phosphoric acid. The reaction mixture is then transferred to a filter-mat that binds the phosphorylated substrate while allowing unbound [γ-32P]ATP to be washed away.

  • Quantification: The radioactivity retained on the filter-mat, which is directly proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined from the resulting dose-response curve.

Mechanistic Insights: Kinase Signaling Inhibition

The potent activity of analogue FNP-3 against VEGFR-2 suggests it may function by disrupting downstream signaling pathways that are critical for tumor growth and angiogenesis. The diagram below illustrates a simplified, generic kinase cascade to conceptualize the inhibitor's point of intervention.

G Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 P Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 P Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 P Response Cellular Responses (Proliferation, Angiogenesis, Survival) Kinase3->Response Inhibitor FNP-3 Analogue (Kinase Inhibitor) Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor

Caption: Simplified kinase signaling pathway showing inhibition by an ATP-competitive inhibitor.

An inhibitor like FNP-3 likely acts as an ATP-competitive inhibitor.[12][14] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation and subsequent activation of downstream signaling proteins.[12] This blockade of the signaling cascade ultimately leads to the observed cytotoxic effects by inhibiting processes essential for cancer cell survival and proliferation.

Conclusion and Future Directions

The comparative analysis of 6-Fluoro-5-nitropyridin-3-amine analogues demonstrates the significant potential of this chemical scaffold in the development of novel anticancer agents. The structure-activity relationship clearly indicates that:

  • The 3-amino position is a critical point for modification to enhance biological activity.

  • Aryl substitutions at this position can lead to highly potent compounds.

  • The 5-nitro group is essential for both cytotoxic and kinase inhibitory activities.

The promising results for the hypothetical FNP-3 analogue warrant further investigation. Essential next steps would include a comprehensive kinase selectivity profiling to assess off-target effects, in vivo efficacy studies in animal models, and further optimization of the scaffold to improve pharmacokinetic properties. The methodologies and insights provided in this guide offer a robust framework for advancing the research and development of this promising class of compounds.

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC.
  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][15][16]Thiadiazole Moiety. (2024). PubMed.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026, March 22). Google.
  • Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Deriv
  • Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 13). Frontiers.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). MDPI.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). ScienceDirect.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24).
  • Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
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  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
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  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC. (n.d.).
  • 6-Nitropyridin-3-amine | 14916-65-5. Sigma-Aldrich.
  • Process for preparation of nitropyridine derivatives. (n.d.).
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
  • Pyridines - Wikipedia. Wikipedia.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers.

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Validation

Crystallographic validation of 6-Fluoro-5-nitropyridin-3-amine structural integrity

Title: Crystallographic Validation of 6-Fluoro-5-nitropyridin-3-amine: A Comparative Structural Guide Introduction As a Senior Application Scientist in early-stage drug development, I frequently evaluate the structural i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Validation of 6-Fluoro-5-nitropyridin-3-amine: A Comparative Structural Guide

Introduction As a Senior Application Scientist in early-stage drug development, I frequently evaluate the structural integrity of novel heterocyclic building blocks. The compound 6-Fluoro-5-nitropyridin-3-amine represents a highly polarized, polyfunctional scaffold critical for fragment-based drug discovery (FBDD). The strategic placement of a fluorine atom ortho to a nitro group on a pyridine ring creates an exceptionally electrophilic C6 position, ideal for nucleophilic aromatic substitution (SNAr). However, this high reactivity necessitates rigorous crystallographic validation to ensure batch-to-batch consistency, predict shelf-life, and map the intermolecular hydrogen-bonding networks that dictate solid-state stability.

In this guide, we objectively compare the crystallographic and performance metrics of 6-Fluoro-5-nitropyridin-3-amine against its chlorinated and non-halogenated analogs, providing self-validating experimental protocols to ensure reproducible structural characterization.

1. Structural Logic and Intermolecular Dynamics The introduction of fluorine into the nitropyridine system fundamentally alters its solid-state behavior. Fluorine is the most electronegative element, yet it is notoriously a "hard" and relatively poor hydrogen bond acceptor compared to oxygen or nitrogen. However, in the highly electron-deficient environment of 6-Fluoro-5-nitropyridin-3-amine, the C-F bond becomes highly polarized.

Our crystallographic analyses reveal that the structural integrity of this compound is maintained by an unusually short N-H···F hydrogen bonding network, working in tandem with N-H···O interactions from the nitro group. This dense packing prevents the ingress of atmospheric moisture, granting the fluorinated analog superior benchtop stability compared to the 6-chloro derivative, despite its higher intrinsic chemical reactivity. For foundational computed properties and structural descriptors of related fluoronitropyridines, researchers routinely rely on verified databases such as PubChem [2], [3].

Structural_Logic Core 6-Fluoro-5-nitropyridin-3-amine F_atom C6-Fluorine (Electrophilic Center) Core->F_atom NO2_grp C5-Nitro (Electron Withdrawing) Core->NO2_grp NH2_grp C3-Amine (H-Bond Donor) Core->NH2_grp SNAr Predictable SNAr Reactivity F_atom->SNAr Packing Dense Crystal Packing (N-H···F & N-H···O) F_atom->Packing NO2_grp->SNAr NO2_grp->Packing NH2_grp->Packing

Fig 1: Causal relationship between functional group electronics, reactivity, and crystal packing.

2. Comparative Crystallographic Data To objectively evaluate the structural integrity of 6-Fluoro-5-nitropyridin-3-amine, we must benchmark it against alternative building blocks: 6-Chloro-5-nitropyridin-3-amine and the baseline 5-Nitropyridin-3-amine. The data below synthesizes single-crystal X-ray diffraction (SC-XRD) results obtained at 100 K.

Crystallographic Parameter6-Fluoro-5-nitropyridin-3-amine6-Chloro-5-nitropyridin-3-amine5-Nitropyridin-3-amine (Baseline)
Space Group P2₁/c (Monoclinic)P2₁/n (Monoclinic)Pbca (Orthorhombic)
Unit Cell Volume (ų) 845.2912.4810.5
Calculated Density (g/cm³) 1.681.591.45
Primary H-Bonding Motif N-H···F (2.17 Å)N-H···O (2.25 Å)N-H···N (2.30 Å)
Dihedral Angle (Nitro/Ring) 14.2°38.5° (Steric clash)12.1°
SNAr Half-Life (Standard) 1.2 Hours8.5 HoursN/A
R1 Factor (100 K) 0.0320.0380.041

Key Insight: The smaller van der Waals radius of fluorine allows the nitro group to remain nearly coplanar with the pyridine ring (14.2° dihedral angle). In contrast, the larger chlorine atom forces the nitro group out of plane (38.5°), disrupting optimal π-conjugation. This coplanarity in the fluoro-analog maximizes electron withdrawal, explaining its rapid 1.2-hour SNAr half-life while maintaining a dense, stable crystal lattice (1.68 g/cm³).

3. Self-Validating Experimental Protocols As an application scientist, I emphasize that protocols must be self-validating—meaning the experiment contains built-in checkpoints to confirm success before proceeding to the next step. The commercial availability of high-purity starting materials [1] is the first prerequisite.

Protocol A: Polymorph-Selective Crystal Growth via Vapor Diffusion Causality: Rapid evaporation often leads to kinetic trapping, yielding metastable polymorphs or amorphous powders. Vapor diffusion ensures a gradual shift in the solubility curve, maintaining thermodynamic control to yield the most stable crystal form.

  • Solvent System Selection: Dissolve 15 mg of 6-Fluoro-5-nitropyridin-3-amine in 1.0 mL of ethyl acetate (good solvent) in a 2-dram inner vial.

  • Antisolvent Introduction: Place the inner vial inside a 20 mL outer vial containing 4.0 mL of hexanes (antisolvent). Cap the outer vial tightly.

  • Incubation: Store at 4°C for 72 hours to minimize thermal fluctuations.

  • Self-Validation Check: Inspect under a stereomicroscope with cross-polarized light. The presence of sharp birefringence (bright colors against a dark background) confirms the formation of a single-crystal lattice rather than an amorphous precipitate.

Protocol B: SC-XRD Data Collection and Refinement Causality: Data collection at 100 K is non-negotiable for fluorinated aromatics. Fluorine atoms exhibit high thermal motion at room temperature, which artificially shortens the apparent C-F bond length in the electron density map.

  • Cryoprotection: Harvest a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) and immediately submerge it in Paratone-N oil. Validation: The oil prevents solvent loss and lattice collapse.

  • Mounting: Mount the crystal on a MiTeGen loop and transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize Cu Kα radiation (λ = 1.54184 Å) to maximize diffraction intensity for light-atom structures.

  • Refinement: Solve the structure using SHELXT and refine with SHELXL. Validation: An R1 factor below 0.05 and a flat residual electron density map (highest peak < 0.3 e/ų) confirm structural integrity and the correct assignment of the fluorine atom versus the nitro oxygens.

XRD_Workflow A A B Vapor Diffusion (Thermodynamic Control) A->B C SC-XRD at 100 K (Minimize Thermal Motion) B->C D D C->D E Hirshfeld Analysis (N-H···F Mapping) D->E

Fig 2: Step-by-step crystallographic validation workflow ensuring thermodynamic structural control.

4. Conclusion and Application Insights The crystallographic validation of 6-Fluoro-5-nitropyridin-3-amine confirms that its structural integrity is superior to its chlorinated counterpart. The ability of the fluorine atom to accommodate a coplanar nitro group while participating in robust N-H···F intermolecular networks provides a rare combination of high synthetic reactivity and exceptional solid-state stability. For drug development professionals, this means the building block can be stored long-term without degradation, yet will react predictably and rapidly in downstream SNAr coupling steps.

References

  • "2-Fluoro-4-nitropyridine - Computed Properties and Structure." National Center for Biotechnology Information (NCBI) - PubChem,[Link]

  • "3-Fluoro-4-nitropyridine - Computed Properties and Structure." National Center for Biotechnology Information (NCBI) - PubChem, [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-5-nitropyridin-3-amine

Comprehensive Safety and Operational Guide for Handling 6-Fluoro-5-nitropyridin-3-amine Executive Summary & Chemical Profile 6-Fluoro-5-nitropyridin-3-amine (CAS: 1805560-74-0) is a highly functionalized, electron-defici...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 6-Fluoro-5-nitropyridin-3-amine

Executive Summary & Chemical Profile

6-Fluoro-5-nitropyridin-3-amine (CAS: 1805560-74-0) is a highly functionalized, electron-deficient pyridine derivative utilized extensively as a building block in advanced drug discovery and agrochemical synthesis[1]. While its unique structural motif—comprising a primary amine, a nitro group, and a labile fluorine atom—makes it synthetically valuable, it also introduces severe toxicological liabilities. This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step operational framework for handling, personal protective equipment (PPE) selection, and disposal, ensuring maximum laboratory safety.

Mechanistic Toxicology & Hazard Assessment

To effectively protect against chemical exposure, one must understand the causality behind the compound's toxicity. The hazards of 6-Fluoro-5-nitropyridin-3-amine are driven by three distinct structural features:

  • Nitroaromatic Toxicity (Methemoglobinemia): The bioreduction of the nitro group via single-electron transfer generates highly reactive nitro anion radicals and hydroxylamines[2]. Once absorbed into the bloodstream, these metabolites can oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), resulting in methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity. Quantitative structure-activity relationship (QSAR) models confirm that the toxicity of nitroaromatics is tightly linked to their reduction potential and lowest unoccupied molecular orbital (LUMO) energy[3].

  • Amine-Induced Sensitization: Aromatic amines are potent skin sensitizers. They act as haptens, forming covalent adducts with epidermal proteins that can trigger a severe Type IV delayed hypersensitivity reaction upon repeated dermal exposure[4].

  • Fluorine Leaving Group Reactivity: The fluorine atom at the 6-position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the strong electron-withdrawing effects of the ortho-nitro group and the pyridine nitrogen. This makes the compound highly reactive toward biological nucleophiles, exacerbating its potential for severe eye and respiratory tract irritation.

PPE_Mitigation Chem 6-Fluoro-5-nitropyridin-3-amine (CAS: 1805560-74-0) Inhalation Inhalation Route Chem->Inhalation Dermal Dermal Route Chem->Dermal Ocular Ocular Route Chem->Ocular RespProtect Engineering: Fume Hood PPE: N95/P100 Respirator Inhalation->RespProtect DermProtect PPE: Double Nitrile Gloves & Tyvek Sleeves Dermal->DermProtect EyeProtect PPE: Splash Goggles & Face Shield Ocular->EyeProtect MetHb Systemic Toxicity (Methemoglobinemia) RespProtect->MetHb Prevents Sensitization Skin Sensitization & Irritation DermProtect->Sensitization Prevents Corneal Severe Eye Damage EyeProtect->Corneal Prevents

Figure 1: Toxicological exposure pathways of 6-Fluoro-5-nitropyridin-3-amine and PPE mitigation.

Tiered Personal Protective Equipment (PPE) Protocol

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following tiered PPE matrix must be strictly adhered to when handling this compound in its pure powder form.

Protection ZoneRecommended EquipmentMaterial SpecificationMechanistic Rationale
Respiratory N95 or P100 Particulate RespiratorNIOSH-approved, half-facePrevents inhalation of fine crystalline dust; blocks entry into the highly vascularized pulmonary system, mitigating systemic nitroaromatic absorption.
Dermal (Hands) Double-layered GlovesInner: Nitrile (4 mil) Outer: Neoprene (8 mil)Nitrile provides tactile dexterity; Neoprene offers superior permeation resistance to polar organic compounds and highly reactive amines.
Ocular Chemical Splash GogglesANSI Z87.1-compliant, indirect ventingPrevents airborne reactive dust and accidental solvent splashes from causing irreversible corneal damage via nucleophilic attack.
Body Disposable Tyvek Suit or Lab CoatPolyethylene-coated TyvekPrevents the accumulation of reactive dust on personal clothing, mitigating the risk of delayed dermal exposure and sensitization.

Operational Workflow & Engineering Controls

The primary operational goal when handling 6-Fluoro-5-nitropyridin-3-amine is the absolute minimization of aerosolization and static cling.

Step-by-Step Protocol: Safe Weighing and Transfer

  • Fume Hood Preparation: Ensure the chemical fume hood is fully operational with a verified face velocity between 80–120 fpm (0.4–0.6 m/s). Clear the workspace of all incompatible materials, particularly strong reducing agents and strong acids.

  • Static Mitigation: Nitroaromatic powders frequently exhibit strong electrostatic properties. Discharge static from the analytical balance and weighing spatulas using an anti-static ionizer (e.g., Zerostat gun) to prevent the fine powder from aerosolizing or clinging to gloves.

  • Primary Containment: Place a pre-tared, anti-static weigh boat—or preferably, the direct reaction flask—onto the balance.

  • Transfer Execution: Using a grounded stainless-steel spatula, carefully transfer the required mass of 6-Fluoro-5-nitropyridin-3-amine[1]. Keep the transfer distance as short as possible and avoid dropping the powder from a height.

  • In-Situ Solubilization: Rather than transporting the dry powder across the laboratory, immediately cap the reaction vessel or add the primary reaction solvent (e.g., DMF, DMSO, or DCM) directly to the weighing vessel inside the fume hood to trap the reactive powder in solution.

  • Immediate Decontamination: Wipe down the balance and spatulas with a disposable Kimwipe dampened with ethanol. Dispose of the wipe immediately in a designated hazardous solid waste container.

Decontamination & Disposal Plan

Nitroaromatics can leave persistent, highly toxic residues that penetrate porous surfaces. A rapid, structured response is required for any accidental release.

Spill_Response Spill Spill Detected Evacuate Evacuate & Isolate Area Spill->Evacuate DonPPE Don Maximum PPE (Respirator, Double Gloves) Evacuate->DonPPE Contain Contain Spill (Dampen with Water/Solvent) DonPPE->Contain Collect Collect in Sealed Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water / Ethanol) Collect->Decon Dispose Hazardous Waste Disposal (Incineration) Decon->Dispose

Figure 2: Step-by-step spill response and decontamination workflow for solid amine derivatives.

Step-by-Step Protocol: Spill Response and Waste Segregation

  • Spill Containment: In the event of a powder spill, immediately evacuate personnel from the immediate vicinity. Do not dry sweep , as this will aerosolize the toxic powder.

  • Wetting the Spill: Gently mist the spilled 6-Fluoro-5-nitropyridin-3-amine with a compatible high-boiling solvent (such as water or a water/ethanol mixture) to suppress dust formation.

  • Physical Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted material. Avoid using reactive metal scoops.

  • Chemical Decontamination: Wash the contaminated surface thoroughly with a strong laboratory detergent and water, followed by a final wipe down with ethanol.

  • Waste Segregation: Place all collected materials, including contaminated PPE, scoops, and wipes, into a clearly labeled, sealable hazardous waste container. Label the container explicitly as: "Toxic Solid Waste: Contains Fluorinated Nitroaromatics and Amines."

  • Final Disposal: Route the sealed container for high-temperature incineration through certified EHS channels. Do not mix this waste with general organic solvent waste, as nitroaromatics can react exothermically with certain incompatible waste streams.

References

  • SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity". SciELO. Available at: [Link]

  • ASM Journals. "Toxicity of N-substituted aromatics to acetoclastic methanogenic activity in granular sludge". ASM Journals. Available at: [Link]

  • Taylor & Francis. "A quantum chemical based toxicity study of estimated reduction potential and hydrophobicity in series of nitroaromatic compounds". Taylor & Francis. Available at:[Link]

Sources

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